molecular formula C12H15NO4 B10818460 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide

4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide

Cat. No.: B10818460
M. Wt: 237.25 g/mol
InChI Key: YEGMGDMTKUQVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide typically involves the reaction of 4-formylbenzoic acid with 2-(2-hydroxyethoxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: 4-formyl-N-(2-(2-carboxyethoxy)ethyl)benzamide

    Reduction: 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzyl alcohol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide in ADCs involves the formation of a stable covalent bond between the aldehyde group and the amino group of an antibody. This linkage allows for the targeted delivery of cytotoxic drugs to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .

Comparison with Similar Compounds

4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide can be compared with other similar compounds such as:

    4-formylbenzoic acid: Lacks the hydroxyethoxyethyl group, making it less versatile as a linker.

    N-(2-(2-hydroxyethoxy)ethyl)benzamide: Lacks the aldehyde functionality, limiting its use in bioconjugation.

    4-formyl-N-(2-(2-methoxyethoxy)ethyl)benzamide: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity and solubility.

The uniqueness of this compound lies in its combination of aldehyde and hydroxyethoxyethyl functionalities, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

4-formyl-N-[2-(2-hydroxyethoxy)ethyl]benzamide

InChI

InChI=1S/C12H15NO4/c14-6-8-17-7-5-13-12(16)11-3-1-10(9-15)2-4-11/h1-4,9,14H,5-8H2,(H,13,16)

InChI Key

YEGMGDMTKUQVJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.